(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanol
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Overview
Description
(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzylhydrazine with an appropriate carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The final step involves the reduction of the resulting intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorobenzyl group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-(4-Methylbenzyl)-1,2,4-oxadiazol-5-yl)methanol
- (3-(4-Fluorobenzyl)-1,2,4-oxadiazol-5-yl)methanol
- (3-(4-Bromobenzyl)-1,2,4-oxadiazol-5-yl)methanol
Uniqueness
(3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl)methanol is unique due to the presence of the chlorobenzyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the chlorobenzyl group may confer distinct properties, such as increased potency or selectivity in biological assays.
Properties
CAS No. |
321405-49-6 |
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Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-3-1-7(2-4-8)5-9-12-10(6-14)15-13-9/h1-4,14H,5-6H2 |
InChI Key |
ITPYGTOCCLLSTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)CO)Cl |
Origin of Product |
United States |
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